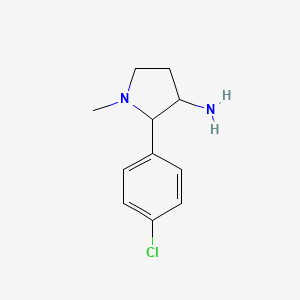
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
描述
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine (2-CPMPA) is an organic compound with a variety of interesting properties. It is a synthetic compound that is used in scientific research, laboratory experiments, and other applications. 2-CPMPA is a relatively new compound and has been the subject of much research in recent years. In
科学研究应用
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been used in a variety of scientific research applications. The compound has been used as a ligand in affinity chromatography, as a reagent in organic synthesis, and as a tool to study the structure and function of proteins. 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has also been used to study the effects of drugs on the central nervous system and to study the effects of environmental pollutants on the nervous system.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine is not fully understood. It is believed that the compound binds to certain proteins, such as G-protein coupled receptors, and alters their activity. This can lead to changes in the signaling pathways of cells, which can then lead to physiological changes.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to have an anti-inflammatory effect in animal models. In addition, 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been shown to have an anesthetic effect in humans.
实验室实验的优点和局限性
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for extended periods of time. Furthermore, the compound has a variety of biochemical and physiological effects that can be studied.
However, there are some limitations to using 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine in laboratory experiments. The compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound can be toxic if ingested or inhaled. As such, it is important to take proper safety precautions when working with the compound.
未来方向
There are several potential future directions for research on 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine. The compound could be used to study the effects of environmental pollutants on the nervous system. In addition, the compound could be used to study the effects of drugs on the central nervous system. Furthermore, the compound could be used to study the structure and function of proteins. Finally, the compound could be used to study the effects of drugs on the immune system.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



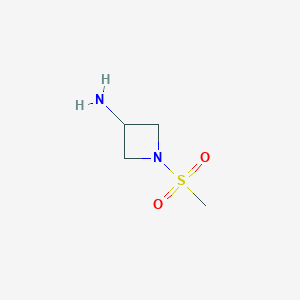
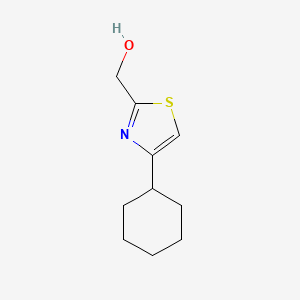
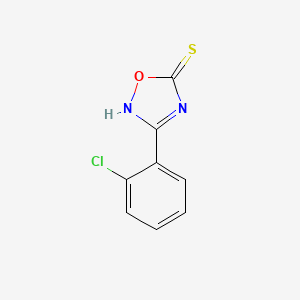

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)


![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)
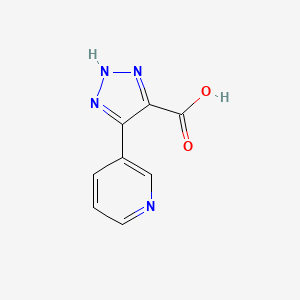
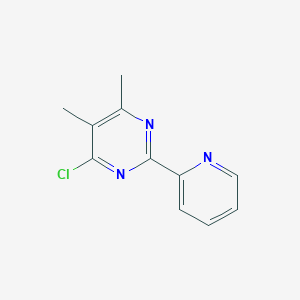
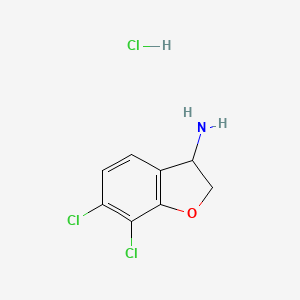
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)